
Chlorophyllin (sodium copper salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorophyllin sodium copper salt is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound that is commonly used as a food additive, in alternative medicine, and for various industrial applications. The compound is known for its vibrant green color and is often referred to as natural green 3 or E141 when used as a food coloring agent .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of chlorophyllin sodium copper salt involves several steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant materials such as grass, lucerne, nettle, and other green plants using solvents like acetone, ethanol, and hexane.
Saponification: The extracted chlorophyll is saponified using an alkaline solution, typically sodium hydroxide, to remove the methyl and cyclophytol ester groups.
Copper Substitution: Copper sulfate is added to the saponified chlorophyll to replace the magnesium ion in the chlorophyll molecule with a copper ion.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of chlorophyllin sodium copper salt follows a similar process but on a larger scale. The process involves:
Extraction: Large quantities of plant material are processed to extract chlorophyll.
Saponification and Copper Substitution: The extracted chlorophyll undergoes saponification and copper substitution in large reactors.
Purification: The product is purified using filtration and drying techniques to obtain the final product in powder form.
化学反応の分析
Chlorophyllin sodium copper salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of light and oxygen.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Light, oxygen, and oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Metal salts such as zinc sulfate or iron sulfate.
Major Products:
Oxidation: Degradation products of chlorophyllin.
Reduction: Reduced forms of chlorophyllin.
Substitution: Metal-substituted chlorophyllin derivatives.
科学的研究の応用
Chlorophyllin sodium copper salt has a wide range of scientific research applications:
作用機序
The mechanism of action of chlorophyllin sodium copper salt involves several pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Antimutagenic Activity: It forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.
Anti-inflammatory Activity: It has potential anti-inflammatory effects by modulating the activity of inflammatory cytokines.
類似化合物との比較
Chlorophyllin sodium copper salt is unique due to its water solubility and stability compared to natural chlorophyll. Similar compounds include:
Chlorophyllin zinc sodium salt: Similar in structure but contains zinc instead of copper.
Chlorophyllin iron sodium salt: Contains iron instead of copper.
Natural chlorophyll: Fat-soluble and less stable compared to chlorophyllin sodium copper salt.
Chlorophyllin sodium copper salt stands out due to its enhanced stability, water solubility, and wide range of applications in various fields.
特性
分子式 |
C34H31CuN4Na3O6 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC名 |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
InChIキー |
HWDGVJUIHRPKFR-UHFFFAOYSA-I |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
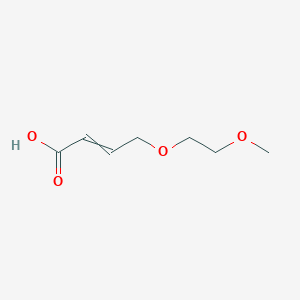
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
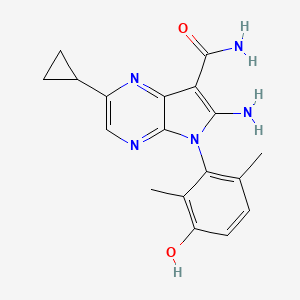
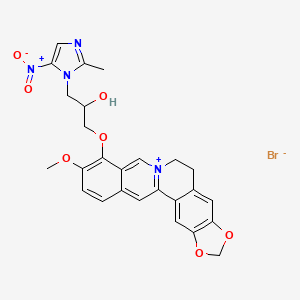
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
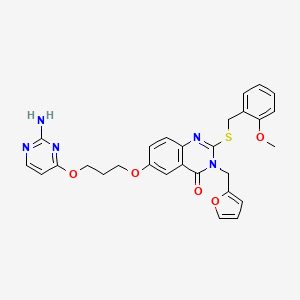
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
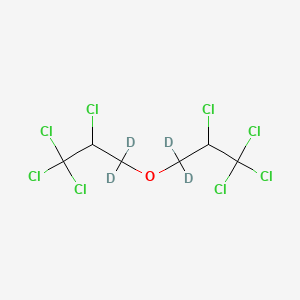
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
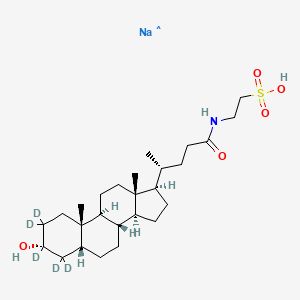
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
